molecular formula C16H14N2O6S4 B2463766 Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate CAS No. 380344-13-8

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate

Cat. No. B2463766
CAS RN: 380344-13-8
M. Wt: 458.54
InChI Key: IZXQRYJPLSHAIW-UHFFFAOYSA-N
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Description

“Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate” is a chemical compound with the CAS Number: 380344-13-8 . It has a molecular weight of 458.56 and its molecular formula is C16H14N2O6S4 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H14N2O6S4/c1-24-16(19)11-8-12(17-27(20,21)14-4-2-6-25-14)10-13(9-11)18-28(22,23)15-5-3-7-26-15/h2-10,17-18H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-microbial activity against a range of bacteria, including MRSA and E. coli.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial activities, this compound has been found to have antioxidant properties. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate is its broad range of pharmacological activities. This makes it a potentially useful compound for the development of multi-targeted therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of research is the identification of new targets and pathways that are affected by this compound. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
This compound is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been studied extensively for its pharmacological properties, which include anti-inflammatory, anti-cancer, and anti-microbial activities. While there are some limitations to working with this compound, its broad range of activities makes it a promising compound for the development of multi-targeted therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

Methyl 3,5-bis(thiophene-2-sulfonamido)benzoate can be synthesized by reacting 3,5-dibromobenzoic acid with thiophene-2-sulfonamide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with methyl iodide to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.

properties

IUPAC Name

methyl 3,5-bis(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6S4/c1-24-16(19)11-8-12(17-27(20,21)14-4-2-6-25-14)10-13(9-11)18-28(22,23)15-5-3-7-26-15/h2-10,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXQRYJPLSHAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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